
5-Hydroxy Rosiglitazone
描述
p-Hydroxy rosiglitazone is a metabolite of rosiglitazone, a thiazolidinedione antidiabetic drug. Rosiglitazone is primarily used to improve insulin sensitivity in patients with type 2 diabetes mellitus. The compound p-Hydroxy rosiglitazone is formed through the hydroxylation of the pyridine ring of rosiglitazone, mediated by cytochrome P450 enzymes, particularly CYP2C8 .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of p-Hydroxy rosiglitazone involves the hydroxylation of rosiglitazone. This reaction is typically carried out using liver microsomal fractions or recombinant enzymes that express CYP2C8 . The reaction conditions include an appropriate buffer system, cofactors such as NADPH, and incubation at physiological temperatures.
Industrial Production Methods
Industrial production of p-Hydroxy rosiglitazone follows similar principles but on a larger scale. The process involves the use of bioreactors containing liver microsomes or recombinant cells expressing CYP2C8. The reaction is monitored and optimized for maximum yield and purity .
化学反应分析
Types of Reactions
p-Hydroxy rosiglitazone undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can occur at the hydroxyl group, leading to the formation of quinone-like structures.
Reduction: The compound can be reduced back to rosiglitazone under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen in the presence of catalysts.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinone-like structures.
Reduction: Regeneration of rosiglitazone.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Pharmacokinetics and Metabolism
Quantification Techniques
Recent studies have focused on developing methods for the accurate quantification of 5-Hydroxy Rosiglitazone in biological samples. A notable approach involves using high-resolution mass spectrometry (HRMS) for simultaneous quantification alongside its parent compound, rosiglitazone. This method allows for both direct and indirect quantitative analysis, enhancing the understanding of its pharmacokinetics in vivo. The ratio of calibration curves for rosiglitazone to this compound was determined to be approximately 2.09, facilitating more precise measurements of the metabolite's concentration in rat plasma .
Metabolic Pathways
The metabolism of rosiglitazone, including the formation of this compound, primarily occurs in the liver through cytochrome P450 enzymes, particularly CYP2C8. Studies utilizing substrate depletion methods have provided insights into the kinetics of this metabolic process, highlighting the influence of specific enzyme inhibitors on the metabolism rates . Understanding these pathways is crucial for assessing the safety and efficacy of rosiglitazone and its metabolites.
Therapeutic Implications
Antidiabetic Effects
this compound retains some pharmacological properties similar to its parent compound, contributing to improved insulin sensitivity. Research indicates that both rosiglitazone and its metabolites can enhance glucose uptake in target tissues such as adipose tissue and skeletal muscle by activating peroxisome proliferator-activated receptors (PPARγ). This mechanism is vital for managing type 2 diabetes mellitus by regulating glucose production and utilization .
Potential Anti-inflammatory Properties
Emerging evidence suggests that this compound may exhibit anti-inflammatory effects, similar to those observed with rosiglitazone. The modulation of nuclear factor kappa-B (NFκB) pathways indicates a potential role in reducing inflammation-related complications associated with diabetes and other metabolic disorders .
Case Studies and Clinical Insights
Cardiovascular Risk Assessment
While rosiglitazone has been linked with increased cardiovascular risks, studies examining its metabolites like this compound are essential for understanding their safety profiles. A systematic review indicated that while rosiglitazone improves glycemic control, it may also pose cardiovascular risks that need careful monitoring in clinical settings .
Combination Therapies
Investigations into combination therapies involving this compound alongside other antidiabetic agents have shown promise in enhancing therapeutic outcomes while minimizing side effects. For example, combining it with metformin has been explored to synergistically improve glycemic control without exacerbating cardiovascular risks .
Data Summary
作用机制
p-Hydroxy rosiglitazone exerts its effects primarily through the activation of PPARγ, a nuclear receptor that regulates the expression of genes involved in glucose and lipid metabolism. The binding of p-Hydroxy rosiglitazone to PPARγ leads to the transcription of target genes that enhance insulin sensitivity, promote adipocyte differentiation, and improve glucose uptake in tissues such as adipose tissue, skeletal muscle, and liver .
相似化合物的比较
Similar Compounds
N-desmethyl rosiglitazone: Another major metabolite of rosiglitazone, formed through N-demethylation.
Pioglitazone: A thiazolidinedione similar to rosiglitazone, used for the treatment of type 2 diabetes mellitus.
Troglitazone: An earlier thiazolidinedione with similar mechanisms of action but withdrawn from the market due to hepatotoxicity
Uniqueness
p-Hydroxy rosiglitazone is unique in its specific hydroxylation pattern, which influences its pharmacokinetic and pharmacodynamic properties. Unlike N-desmethyl rosiglitazone, p-Hydroxy rosiglitazone retains the hydroxyl group, which can further participate in various chemical reactions. Compared to pioglitazone and troglitazone, p-Hydroxy rosiglitazone has distinct metabolic pathways and interactions with PPARγ .
生物活性
5-Hydroxy Rosiglitazone (5-HR) is a derivative of Rosiglitazone, a thiazolidinedione class drug primarily used for the management of type 2 diabetes mellitus (T2DM). This article explores the biological activity of 5-HR, focusing on its pharmacological properties, metabolic pathways, and potential therapeutic applications.
- Chemical Formula : C₁₈H₁₈N₂O₃S
- Molecular Weight : Approximately 373.43 g/mol
- Hydroxyl Group : The presence of a hydroxyl group at the fifth position is believed to influence its biological activity compared to Rosiglitazone.
This compound acts primarily as an agonist for the peroxisome proliferator-activated receptor gamma (PPAR-γ). This interaction enhances insulin sensitivity and plays a crucial role in glucose homeostasis. The hydroxyl group may modify its affinity for PPAR-γ or influence downstream signaling pathways involved in lipid metabolism and inflammation .
Pharmacological Effects
Recent studies have highlighted several pharmacological effects of this compound:
- Anti-inflammatory Properties : Research indicates that 5-HR exhibits anti-inflammatory effects, which may be beneficial in managing conditions associated with chronic inflammation, such as diabetes and cardiovascular diseases .
- Anti-proliferative Activity : The compound has shown potential in inhibiting cell proliferation, suggesting applications in cancer research.
- Metabolic Pathways : 5-HR undergoes hepatic metabolism primarily via cytochrome P450 enzymes, particularly CYP2C8 and CYP2C9. These enzymes facilitate its hydroxylation and N-demethylation, impacting its pharmacokinetics and interactions with other drugs .
Table 1: Summary of Biological Activities of this compound
Case Studies
- Study on Vascular Endothelial Cells :
-
Network Pharmacology Approach :
- Using network pharmacology, researchers identified common targets for Rosiglitazone in treating diabetes-related complications, emphasizing the role of inflammatory responses and mitochondrial dysfunction. These findings support the hypothesis that derivatives like 5-HR could be effective in mitigating diabetes angiopathy .
属性
IUPAC Name |
5-[[4-[2-[(5-hydroxypyridin-2-yl)-methylamino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c1-21(16-7-4-13(22)11-19-16)8-9-25-14-5-2-12(3-6-14)10-15-17(23)20-18(24)26-15/h2-7,11,15,22H,8-10H2,1H3,(H,20,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQGGZNSVNKGDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=NC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80432067 | |
Record name | p-Hydroxy rosiglitazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80432067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
257883-22-0 | |
Record name | p-Hydroxy rosiglitazone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0257883220 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Hydroxy rosiglitazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80432067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | P-HYDROXY ROSIGLITAZONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/005173PK6V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of quantifying 5-Hydroxy Rosiglitazone in pharmacokinetic studies?
A1: this compound is a major metabolite of the antidiabetic drug Rosiglitazone. Understanding its concentration in plasma is crucial for pharmacokinetic (PK) studies as it can provide insights into the drug's metabolism and elimination pathways. [, ] This information is essential for determining appropriate dosages and predicting potential drug-drug interactions.
Q2: Can you elaborate on the indirect quantification method for this compound described in the research?
A2: The research paper [] describes a novel indirect method for quantifying this compound using LC-HRMS. This method leverages the established calibration curve of the parent drug, Rosiglitazone, to initially estimate the metabolite's concentration. A correction factor, derived from the ratio of the calibration curve slopes of Rosiglitazone and this compound, is then applied to refine the metabolite concentration. This approach offers a valuable alternative for metabolite quantification, particularly in early drug discovery phases where obtaining authentic metabolite standards can be challenging and time-consuming.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。